![molecular formula C17H15N3O2S3 B2638436 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-29-9](/img/structure/B2638436.png)

6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

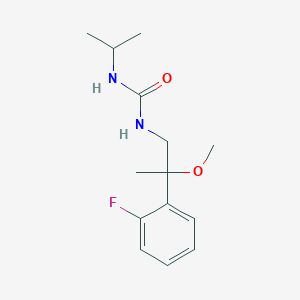

6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, also known as MZ1, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MZ1 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have clinical applications in the treatment of various types of cancer.

Applications De Recherche Scientifique

Metabolism and Disposition in Humans

The compound SB-649868, which has a structure related to 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, was studied for its metabolism and disposition in humans. It was developed as an orexin 1 and 2 receptor antagonist for insomnia treatment. The study involved the administration of a single oral dose of SB-649868, after which blood, urine, and feces were collected and analyzed. The drug was found to be extensively metabolized, with the majority of drug-related material eliminated via feces and a smaller percentage excreted through urine. Notably, a hemiaminal metabolite named M98 was identified as a principal circulating component in plasma, resulting from oxidation of the benzofuran ring and subsequent rearrangement. The study provided detailed insights into the metabolism of SB-649868 in humans (Renzulli et al., 2011).

Role in Cancer Risk Modification

A study explored the interaction of gene polymorphisms with smoking and dietary mutagen intake in modifying the risk of pancreatic cancer. Although not directly linked to this compound, the research is relevant for understanding how certain enzymes involved in the metabolism of carcinogens, such as aromatic amines and N-nitroso compounds, interact with genetic variations to modify cancer risks. The study did not find significant main effects of the genes on pancreatic cancer risk but observed gender-specific susceptibility to tobacco carcinogen and dietary mutagen exposure, underlining the complex interplay between genetic makeup, environmental factors, and cancer risk (Suzuki et al., 2008).

Learning and Memory Effects

Another compound, MTEP, structurally similar to this compound, was studied for its effects on aversive learning. The study evaluated the impact of MTEP on learning and memory in the passive avoidance and fear potentiated startle paradigms, revealing its role in modulating negatively reinforced learning through interactions with receptors. While this research does not directly involve the specific chemical of interest, it demonstrates the broader implications of similar compounds in neurological processes and potential therapeutic applications (Gravius et al., 2005).

Dietary Assessment of Xenobiotics

The study on dietary assessment of xenobiotics derived from food processing provides insights into the intake of various compounds, including heterocyclic amines (HAs), from different food sources and cooking methods. Though the specific compound this compound was not directly assessed, the study's findings on the presence and levels of intake of xenobiotics in different sources underline the significance of understanding the exposure to various compounds through diet and the need for efforts to adjust their intake in accordance with health recommendations (Zapico et al., 2022).

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities . These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis pathways.

Mode of Action

Based on the activities of similar benzothiazole derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function and resulting in anti-inflammatory and anti-tubercular effects .

Biochemical Pathways

Given the anti-inflammatory and anti-tubercular activities of similar benzothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation and tuberculosis .

Result of Action

Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting that the compound may have similar effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are not fully understood yet. Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been shown to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities . The specific interactions of this compound with enzymes and proteins need to be further investigated.

Cellular Effects

The cellular effects of this compound are currently unknown. It is known that thiazole derivatives can influence cell function in various ways. For example, some thiazole derivatives have been shown to inhibit the proliferation of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that thiazole derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are currently unknown. It is known that the effects of thiazole derivatives can vary with different dosages

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. It is known that thiazole derivatives can interact with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. It is known that thiazole derivatives can interact with various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. It is known that thiazole derivatives can be directed to specific compartments or organelles

Propriétés

IUPAC Name |

6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S3/c1-3-10-4-6-12-14(8-10)23-16(18-12)20-17-19-13-7-5-11(25(2,21)22)9-15(13)24-17/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAOTJCAJIAJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2638355.png)

![2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2638359.png)

![N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2638371.png)

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)